molecular formula C4H9F3Si B129416 (Trifluoromethyl)trimethylsilane CAS No. 81290-20-2

(Trifluoromethyl)trimethylsilane

Cat. No.: B129416
CAS No.: 81290-20-2
M. Wt: 142.19 g/mol
InChI Key: MWKJTNBSKNUMFN-UHFFFAOYSA-N
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Description

Almorexant hydrochloride, also known by its development code ACT-078573, is a potent and competitive dual orexin receptor antagonist. It acts as a competitive antagonist of the orexin 1 and orexin 2 receptors, which are involved in the regulation of sleep and wakefulness. Almorexant hydrochloride was initially developed by the pharmaceutical companies Actelion and GlaxoSmithKline for the treatment of insomnia .

Scientific Research Applications

Mechanism of Action

Target of Action

(Trifluoromethyl)trimethylsilane, also known as Trifluoromethyltrimethylsilane or Trimethyl(trifluoromethyl)silane, primarily targets carbonyl compounds such as aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound acts as a reagent in organic chemistry for the introduction of the trifluoromethyl group . The mechanism begins by generating a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

Biochemical Pathways

The compound affects the biochemical pathways involving carbonyl compounds. It reacts with aldehydes and ketones to give a trimethylsilyl ether, the net product of insertion of the carbonyl into the Si-CF3 bond . Hydrolysis of this product yields trifluoromethyl methanols . The compound can also convert esters to trifluoromethyl ketones .

Pharmacokinetics

It is known that the compound is a colorless liquid with a density of 0.962 g/mL at 20 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the introduction of the trifluoromethyl group into organic molecules . This group enhances the biological activity of drug candidates by increasing their lipophilicity, metabolic stability, and receptor affinity .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is moisture sensitive , which means its stability and efficacy can be affected by the presence of water. It is also highly flammable , requiring careful handling and storage away from sources of ignition . These factors should be considered when using the compound in various applications.

Safety and Hazards

Trimethyl(trifluoromethyl)silane is highly flammable and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trimethyl(trifluoromethyl)silane, known as the Ruppert–Prakash reagent, has been used to add CF3 or the difluoromethylene group to aldehydes, ketones, olefins, alkynes, heterocyclic systems, and more . It is expected that this reagent will continue to be used in organic chemistry for the introduction of the trifluoromethyl group .

Biochemical Analysis

Biochemical Properties

(Trifluoromethyl)trimethylsilane is employed as a valuable reagent for trifluoromethylation of electrophilic substrates . It is also used in the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .

Cellular Effects

Given its role in trifluoromethylation of electrophilic substrates and the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones, it can be inferred that it may influence cell function by altering the chemical structure and properties of these biomolecules .

Molecular Mechanism

The mechanism of action of this compound involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is silylated by the reagent to give the overall addition product, plus trifluoromethide, thus propagating an anionic chain reaction .

Temporal Effects in Laboratory Settings

Given its use as a reagent in organic synthesis, it can be inferred that it is relatively stable under the appropriate conditions .

Metabolic Pathways

Given its role in the trifluoromethylation of electrophilic substrates, it can be inferred that it may interact with enzymes or cofactors involved in these processes .

Subcellular Localization

Given its role in the trifluoromethylation of electrophilic substrates, it can be inferred that it may localize to regions of the cell where these substrates are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Almorexant hydrochloride involves several key steps. One notable method is the enantioselective synthesis via iridium-catalyzed asymmetric intramolecular allylic amidation. This method prepares the chiral tetrahydroisoquinoline core structure, which is a crucial part of the compound . Further key catalytic steps include an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalyzed reduction .

Industrial Production Methods

Industrial production methods for Almorexant hydrochloride are not extensively documented in the public domain. the synthesis typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Almorexant hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Almorexant Hydrochloride

Almorexant hydrochloride was one of the first compounds developed as a dual orexin receptor antagonist. Its unique mechanism of action, targeting both orexin 1 and orexin 2 receptors, set the stage for the development of other similar compounds. Despite its initial promise, the development of Almorexant hydrochloride was eventually abandoned due to concerns over hepatic safety .

Properties

IUPAC Name

trimethyl(trifluoromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJTNBSKNUMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338998
Record name (Trifluoromethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81290-20-2
Record name (Trifluoromethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81290-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Trifluoromethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROMETHYLTRIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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